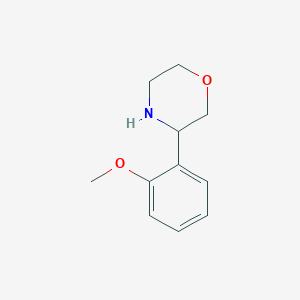

3-(2-Methoxyphenyl)morpholine

Description

The Morpholine (B109124) Scaffold as a Privileged Heterocycle in Chemical Biology

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a cornerstone in the field of medicinal chemistry. ijprems.comdntb.gov.uae3s-conferences.org Its prevalence in a wide array of bioactive molecules has led to its designation as a "privileged structure." dntb.gov.uanih.gov This status is attributed to its favorable physicochemical and metabolic properties, as well as the relative ease of its synthesis. nih.govsci-hub.se

The morpholine moiety is frequently incorporated into drug candidates to enhance their biological activity and pharmacokinetic profiles. dntb.gov.uabenthamdirect.com Its structural features, including a flexible chair-like conformation and a balanced lipophilic-hydrophilic nature, make it an attractive component for designing molecules that can effectively interact with biological targets. acs.org The nitrogen atom's reduced pKa value compared to other amines also contributes to its utility in drug design. acs.org The versatility of the morpholine scaffold allows it to serve multiple roles within a molecule: it can act as an interacting element with a biological target, serve as a rigid scaffold to orient other functional groups, or function as a modulator of pharmacokinetic and pharmacodynamic properties. acs.org

The incorporation of a morpholine ring can significantly influence a molecule's biological activity. nih.govsci-hub.se It can enhance potency through direct interactions with target proteins, such as kinases, and can also bestow selective affinity for a range of receptors. ijprems.comnih.gov The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction in many biological recognition processes. researchgate.net Furthermore, the morpholine moiety is known to improve the pharmacokinetic properties of drug candidates. nih.govsci-hub.se Its presence can lead to enhanced solubility, improved metabolic stability, and better oral bioavailability, all of which are critical factors in the development of effective therapeutic agents. chemimpex.com

Fundamental Significance in Medicinal Chemistry Research

Position of 3-(2-Methoxyphenyl)morpholine in Current Academic Investigation

The specific compound this compound has garnered attention in academic and industrial research due to its unique combination of the morpholine scaffold and a substituted phenyl ring. This structure serves as a valuable building block and a lead compound in various areas of chemical synthesis and drug discovery.

This compound is a key intermediate in the synthesis of more complex molecules. chemimpex.com Its structure allows for further functionalization at various positions, enabling the creation of a diverse library of derivatives. For instance, the nitrogen atom of the morpholine ring can be substituted to introduce different functional groups, thereby modulating the molecule's properties. e3s-conferences.org The methoxyphenyl group can also be modified to explore structure-activity relationships. One notable synthetic application is in the preparation of morpholine-based chalcones, which have been investigated for their potential biological activities. mdpi.com

Research into this compound and its direct analogues has spanned several fields. In pharmaceutical development, it has been explored as an intermediate for creating novel therapeutic agents. chemimpex.com For example, a closely related analogue, 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), has been studied for its affinity for the N-methyl-d-aspartate (NMDA) receptor, a target for dissociative anesthetics. nih.gov In materials science, the incorporation of this compound into polymer matrices has been shown to enhance their physical properties. vulcanchem.com Furthermore, in agricultural chemistry, it has been investigated for its potential application in the development of new agrochemicals. chemimpex.com

Role as a Key Synthetic Intermediate in Specialized Chemical Syntheses

Rationale and Scope of Academic Inquiry into this compound

The continued academic interest in this compound stems from the fundamental importance of the morpholine scaffold in medicinal chemistry and the potential for this specific substitution pattern to yield novel bioactive compounds. The rationale for its investigation is multifaceted:

Exploration of Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound, researchers can elucidate the key structural features required for a desired biological activity. This includes altering the substitution on the phenyl ring and functionalizing the morpholine nitrogen. e3s-conferences.org

Development of Novel Synthetic Methodologies: The synthesis of this compound and its derivatives presents opportunities to develop new and efficient synthetic routes. For example, microwave-assisted synthesis has been employed to create related morpholine-based compounds. mdpi.com

Investigation of New Therapeutic Applications: Given the broad range of biological activities associated with morpholine derivatives, there is ongoing research to explore the potential of this compound and its analogues in treating various diseases. ijprems.comresearchgate.net

The scope of academic inquiry is broad, encompassing organic synthesis, medicinal chemistry, pharmacology, and materials science. Future research is likely to focus on the development of more potent and selective analogues, the elucidation of their mechanisms of action, and the expansion of their applications in various scientific and industrial fields.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)morpholine |

InChI |

InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-9(11)10-8-14-7-6-12-10/h2-5,10,12H,6-8H2,1H3 |

InChI Key |

YRWHPTGNKPPZDT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2COCCN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of the Morpholine (B109124) Core

The formation of the six-membered morpholine ring, containing both nitrogen and oxygen heteroatoms, can be achieved through a variety of strategic cyclization reactions.

The synthesis of the morpholine ring predominantly involves an intramolecular cyclization event. google.com These techniques often begin with acyclic precursors that are designed to undergo ring closure under specific conditions. A variety of starting materials and reaction types have been developed to afford the morpholine core.

Key strategies include:

Intramolecular Cyclization of 1,2-Amino Alcohols : This is a foundational approach where a substituted 1,2-amino alcohol undergoes cyclization. The reaction can proceed through a base-mediated SN2 pathway, often involving a precursor with a good leaving group, or via a transition metal-mediated allylic substitution. google.com The necessary 1,2-amino alcohol precursors are commonly synthesized from epoxides, aziridines, or ethanolamine (B43304) derivatives. google.com

Palladium-Catalyzed Carboamination : This method facilitates the construction of the morpholine ring by coupling a substituted ethanolamine derivative with an aryl or alkenyl bromide. orgsyn.org The reaction proceeds via the formation of a key palladium(aryl)(amido) complex, which undergoes an aminopalladation to form the heterocyclic ring. orgsyn.org This strategy is particularly useful for generating stereochemically defined cis-3,5-disubstituted morpholines. orgsyn.org

Stannylamine Protocol (SnAP) Synthesis : Developed by the Bode group, this innovative method utilizes a stannylamine (SnAP) reagent, such as 2-((tributylstannyl)methoxy)ethan-1-amine, which reacts with an aldehyde. The subsequent cyclization is mediated by a copper(II) catalyst, providing a powerful route to C-substituted morpholines under mild conditions. google.comscribd.com

Photoredox-Catalyzed Cyclization : Modern synthetic methods have employed photoredox catalysis to construct the morpholine ring. One such approach uses bifunctional sulfilimines, derived from aminoethanols, which react with alkenes in the presence of a photoactive catalyst to form morpholine derivatives through a radical polar crossover annulation. nih.gov

Synthesis from N-Propargylamines : N-propargylamines serve as versatile building blocks for morpholine synthesis. Techniques such as mercury-catalyzed heterocyclization or gold-catalyzed cyclization of these precursors have been developed to form the morpholine core. libretexts.org

Table 1: Summary of Selected Morpholine Ring Cyclization Techniques

| Synthesis Strategy | Key Precursors | Typical Reagents/Catalysts | Key Features |

|---|---|---|---|

| Intramolecular SN2 Cyclization | 2-haloethylamines derived from 1,2-amino alcohols | Base (e.g., KOH, NaH) | Classical, robust method. google.com |

| Pd-Catalyzed Carboamination | O-allyl ethanolamines, aryl/alkenyl halides | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Access to enantiopure cis-3,5-disubstituted morpholines. orgsyn.org |

| Stannylamine Protocol (SnAP) | Aldehydes, SnAP reagents | Cu(OTf)₂ | Mild conditions, good functional group tolerance. google.comscribd.com |

| Photoredox Cyclization | Alkenes, bifunctional sulfilimines | Ir or Ru photocatalysts, acid | Single-step synthesis from alkenes. nih.gov |

| N-Propargylamine Cyclization | N-propargylamino epoxides or alcohols | Au or Hg catalysts | Access to functionalized morpholines. libretexts.org |

Once the morpholine core is formed, its functionalization allows for the introduction of diverse substituents. Modern methods focus on the direct activation of C-H bonds, which are typically inert.

Photocatalytic C-H Functionalization : Oxidative photoredox catalysis has emerged as a powerful tool for the α-functionalization of N-heterocycles. acs.org Using photocatalysts like iridium or ruthenium complexes, α-amino radicals can be generated from the morpholine nitrogen, which can then be coupled with various partners. google.comfluorochem.co.uk This allows for direct C-H arylation at the position adjacent to the nitrogen. google.com

Regiodivergent Functionalization : A photocatalytic method has been developed that allows for the selective functionalization of saturated N-heterocycles at either the α- or β-position. acs.org By using a flavin-based catalyst, a t-butyl carbamate (B1207046) (Boc)-stabilized iminium ion is formed as a key intermediate. The choice of base then directs the reaction towards either α-hydroxylation or β-elimination (leading to an enecarbamate), providing access to differently functionalized piperidines and other N-heterocycles. acs.org

Directed C-H Activation : Transition-metal-catalyzed C–H activation, guided by a directing group, enables the functionalization of specific C-H bonds. For complex molecules, iridium-catalyzed C-H amination has been shown to be effective for late-stage functionalization, tolerating a wide range of functional groups. chemimpex.com

Overview of Ring Formation and Cyclization Techniques

Specific Synthetic Routes for 3-(2-Methoxyphenyl)morpholine

While this compound is commercially available as an oxalate (B1200264) salt, indicating its utility as a research chemical and synthetic intermediate, detailed preparations in peer-reviewed literature are not extensively documented. organicchemistrytutor.commdpi.com However, a plausible and efficient synthesis can be designed based on well-established synthetic methodologies, primarily reductive amination followed by cyclization.

A likely synthetic pathway to this compound involves a multi-step sequence starting from readily available precursors. The key steps would be the formation of a C-C bond via an appropriate nucleophile and an electrophile, or the formation of a C-N bond via reductive amination, followed by ring closure.

A proposed pathway via reductive amination :

Imine/Iminium Formation : The reaction would commence with the condensation of 2-methoxyphenylacetaldehyde and a suitably protected aminoethanol derivative, such as N-benzyl-2-aminoethanol . This reaction, typically carried out under mildly acidic conditions (pH ~5), forms an intermediate iminium ion. ontosight.ai

Reduction : The iminium ion is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde. fluorochem.co.uk This step yields the acyclic precursor, N-benzyl-N-((2-methoxyphenyl)ethyl)-2-aminoethanol .

Intramolecular Cyclization : The resulting amino alcohol is then cyclized to form the morpholine ring. A common method is the Mitsunobu reaction, where treatment with triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar reagent facilitates intramolecular O-alkylation. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) followed by treatment with a base to induce intramolecular SN2 cyclization. This produces 4-benzyl-3-(2-methoxyphenyl)morpholine .

Deprotection : The final step is the removal of the N-benzyl protecting group. This is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon (Pd/C) under a hydrogen atmosphere), which cleaves the benzyl (B1604629) group to afford the target compound, This compound .

The successful synthesis of this compound relies on the availability of key starting materials and the management of reactive intermediates.

Key Precursors :

2-Methoxyphenylacetaldehyde : This aldehyde is the source of the 2-methoxyphenyl group at the C3 position of the morpholine ring.

N-Benzyl-2-aminoethanol : This protected amino alcohol serves as the C5-C6-N backbone of the morpholine ring. The benzyl group is a common protecting group for the nitrogen atom, which can be removed under relatively mild conditions in the final step.

Key Intermediates :

Iminium ion : Formed transiently from the reaction of the aldehyde and the amine, this electrophilic species is immediately reduced.

N-benzyl-N-((2-methoxyphenyl)ethyl)-2-aminoethanol : This is the stable acyclic amino alcohol formed after the reductive amination step. It is the direct precursor to the cyclization reaction.

4-Benzyl-3-(2-methoxyphenyl)morpholine : This is the N-protected morpholine product resulting from the cyclization step.

Detailed Reaction Pathways and Optimized Conditions

Synthesis of Related 2-Methoxyphenyl-Substituted Morpholine Derivatives

The versatility of the morpholine scaffold and the 2-methoxyphenyl moiety is demonstrated by their incorporation into a variety of other molecular architectures. The synthetic methods used highlight different strategies for combining these two structural units.

(E)-3-(2-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-en-1-one : This chalcone (B49325) derivative was synthesized via a Claisen-Schmidt condensation. The reaction involves the base-catalyzed condensation of 4-morpholinoacetophenone with 2-methoxybenzaldehyde . This method directly attaches the 2-methoxyphenyl group to a side chain of a phenyl ring that is itself substituted with a morpholine.

N-(2-Methoxyphenyl)-3-(morpholine-4-sulfonyl)-benzamide : This compound features a morpholine ring connected to a phenyl ring via a sulfonyl group, and a separate 2-methoxyphenylamino group. Its synthesis involves coupling reactions to form the amide and sulfonamide bonds, starting from precursors like 3-chlorosulfonylbenzoyl chloride, morpholine, and 2-methoxyaniline.

2-[(2-methoxyphenyl) amino]-1-(morpholin-4-yl) ethanone : This derivative was prepared by reacting 2-chloro-1-(morpholin-4-yl) ethanone with 2-methoxyaniline . organicchemistrytutor.com This nucleophilic substitution reaction attaches the 2-methoxyphenylamino group to an acetyl-morpholine scaffold.

Table 2: Synthesis of Selected 2-Methoxyphenyl-Substituted Morpholine Derivatives

| Compound Name | Synthetic Method | Key Precursors | Reference |

|---|---|---|---|

| (E)-3-(2-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | Claisen-Schmidt Condensation | 4-Morpholinoacetophenone, 2-Methoxybenzaldehyde | |

| N-(2-Methoxyphenyl)-3-(morpholine-4-sulfonyl)-benzamide | Amide and Sulfonamide Formation | 3-Chlorosulfonylbenzoyl chloride, Morpholine, 2-Methoxyaniline | |

| 2-[(2-methoxyphenyl) amino]-1-(morpholin-4-yl) ethanone | Nucleophilic Substitution | 2-Chloro-1-(morpholin-4-yl) ethanone, 2-Methoxyaniline | organicchemistrytutor.com |

Regioselective and Stereoselective Synthesis Strategies

The controlled synthesis of 3-arylmorpholines relies on methodologies that can dictate both the position of the aryl substituent (regioselectivity) and the spatial arrangement of atoms (stereoselectivity). A notable strategy involves a three-step, "two-pot" preparation starting from readily available materials. researchgate.net

This process begins with a one-pot, three-component reaction involving a 1,2-aminoalcohol, an organoboronic acid (such as 2-methoxyphenylboronic acid), and a glyoxal (B1671930) derivative to form 2-hydroxy-3-arylmorpholines. researchgate.net This boro-Mannich reaction can produce the 2-hydroxymorpholine intermediates as a mixture of isomers. dntb.gov.ua The subsequent two steps involve the elimination of the 2-hydroxyl group to form an intermediate enamine, followed by a reduction to yield the final 3-arylmorpholine. researchgate.netdntb.gov.ua This sequence demonstrates excellent functional group tolerance and is adaptable for large-scale synthesis. researchgate.net

Control over stereochemistry is a critical aspect of this synthesis. For instance, the choice of reagents and reaction conditions during the reduction of the enamine intermediate can influence the final diastereomeric ratio. Furthermore, methods like crystallization-induced diastereoselection have been successfully employed to isolate specific stereoisomers of related morpholine compounds in high purity. dntb.gov.ua The use of chiral 1,2-aminoalcohols as starting materials allows for the synthesis of enantiomerically pure morpholine derivatives. researchgate.net

Generation of Compound Libraries Based on the Scaffold

The 3-arylmorpholine scaffold is a valuable starting point for generating compound libraries for drug discovery. The aim is to create a large collection of structurally related but diverse molecules to screen for biological activity.

A significant advancement in creating three-dimensional (3D) diversity for compound libraries is the synthesis of sp3-rich scaffolds that incorporate multiple heterocyclic rings. chemrxiv.orgnih.gov One such innovative approach is the creation of bis-morpholine spiroacetals and their corresponding 1,4-oxazepane (B1358080) analogues. chemrxiv.orgnih.govchemrxiv.orgacs.org These conformationally well-defined scaffolds are attractive starting points for library assembly because their 3D nature provides access to a broader, more biologically relevant chemical space compared to flatter aromatic compounds. chemrxiv.orgchemrxiv.org

A reported high-yielding and scalable four-step synthesis provides access to these complex structures. nih.govacs.org The key steps are:

Formation of a 2-chloromethyl-substituted morpholine : This intermediate is synthesized from readily available starting materials like β-aminoalcohols and epichlorohydrin. nih.govresearchgate.net

Dehydrochlorination : A base-mediated elimination reaction affords a morpholine exocyclic enol ether. chemrxiv.orgnih.govchemrxiv.org

Spiroacetal and Second Ring Formation : The enol ether undergoes an electrophile-mediated reaction with a binucleophile, such as an ethanolamine, to construct the spiroacetal framework and the second morpholine ring in two subsequent steps. chemrxiv.org

This methodology is versatile, allowing for the substitution of one or both morpholine rings with 1,4-oxazepanes to generate 6,6-, 6,7-, and 7,7-spiroacetal analogues. chemrxiv.orgacs.orgresearchgate.net The two amine functionalities embedded within these spiroacetal scaffolds can be sequentially functionalized, enabling the generation of diverse compound libraries. chemrxiv.orgnih.govacs.org A small library of 33 compounds was successfully produced from singly decorated 6,7-spiroacetal scaffolds with an average isolated yield of 58%. chemrxiv.org

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to broadly populate chemical space with structurally diverse small molecules, which is particularly useful for identifying novel biological probes and drug leads. researchgate.netfrontiersin.orgnih.govnih.gov Unlike target-oriented synthesis, DOS aims to create collections of compounds with significant skeletal and stereochemical diversity from a common set of starting materials through divergent reaction pathways. researchgate.netfrontiersin.org

In the context of morpholine chemistry, DOS approaches often utilize building blocks from the "chiral pool," such as amino acids and carbohydrates. frontiersin.orgnih.govnih.gov These starting materials are valued for their inherent polyfunctionality and multiple stereocenters, which provide a powerful foundation for accessing chemical and geometric diversity. frontiersin.orgnih.gov

Key strategies in the DOS of morpholine-containing scaffolds include:

Build/Couple/Pair Approach : This involves synthesizing suitable building blocks, coupling them together, and then inducing intramolecular cyclization to form various heterocyclic structures. researchgate.net

Complexity-Generating Reactions : A divergent approach where a key reaction generates a complex intermediate that can then undergo various cyclization and functionalization steps to produce a diverse set of final products. researchgate.netfrontiersin.org

For example, bicyclic morpholine structures have been generated by coupling derivatives of sugars or tartaric acid with amino acid derivatives. researchgate.net Another approach combines amino carbonyl derivatives with diols or aminoacetaldehydes with amino acid derivatives to yield diverse morpholine scaffolds. frontiersin.orgnih.gov These methods are designed to efficiently produce libraries of sp3-rich, peptidomimetic morpholines that are valuable for probing complex biological systems like protein-protein interactions. frontiersin.orgnih.gov

Bis-morpholine Spiroacetals and Oxazepane Analogues as 3D Scaffolds

Innovations in Synthetic Techniques Applied to Morpholine Chemistry

Modern synthetic chemistry continuously seeks more efficient, rapid, and environmentally friendly methods for molecule construction. These innovations are being actively applied to the synthesis of morpholine-containing compounds.

Microwave-Assisted Synthesis Methods

Microwave-assisted synthesis has emerged as a significant non-conventional technique in organic chemistry, offering substantial advantages over traditional heating methods. mdpi.com The primary benefits include dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields. mdpi.comjocpr.comjocpr.com This efficient and eco-friendly heating method has been successfully applied to the synthesis of various morpholine-based compounds. mdpi.comjocpr.comdergipark.org.tr

One specific application is the synthesis of morpholine-containing chalcones. mdpi.comnih.gov In a comparative study, chalcones were synthesized using both conventional heating and microwave irradiation. The microwave-assisted method proved superior in terms of both reaction time and yield. nih.gov For example, a series of (E)-3-(2-morpholinoquinolin-3-yl)-1-aryl prop-2-en-1-ones were synthesized, where the conventional method required 3-4 hours, while the microwave method was completed in just 2-3 minutes. jocpr.com

A relevant example includes the synthesis of (E)-3-(2-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-en-1-one. mdpi.com The successful application of microwave irradiation in this and other syntheses of complex morpholine derivatives underscores its value as a reliable technique for accelerating chemical reactions and improving efficiency in fine chemical production. mdpi.combakhtiniada.ru

Comprehensive Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

To provide a thorough analysis, dedicated studies would be necessary to obtain the following data for 3-(2-Methoxyphenyl)morpholine.

Infrared Spectroscopy (FT-IR) for Functional Group Analysis

An FT-IR spectrum would identify the functional groups present by measuring the absorption of infrared radiation at various frequencies. Key vibrational bands for this compound would be expected for the C-O-C ether linkages (both in the morpholine (B109124) ring and the methoxy (B1213986) group), C-N stretching of the secondary amine, aromatic C-H and C=C stretching, and aliphatic C-H stretching. A data table would list the absorption frequencies (ν) in wavenumbers (cm⁻¹) and their corresponding functional group assignments.

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic ring. The analysis would report the wavelength of maximum absorbance (λmax) in nanometers (nm) and the corresponding molar absorptivity (ε), which relates to the probability of the electronic transition. This requires dissolving the compound in a suitable solvent and measuring its absorbance across the UV-visible range.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination

HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The experimentally determined exact mass would be compared to the calculated mass for the molecular formula of this compound (C₁₁H₁₅NO₂) to confirm its composition with a high degree of certainty.

Crystallographic Analysis

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule. This would elucidate the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and torsional angles. Such data would confirm the absolute stereochemistry of the chiral center at position 3 of the morpholine ring and describe the preferred conformation of the molecule in the solid state, including the chair conformation of the morpholine ring and the relative orientation of the 2-methoxyphenyl substituent. Searches of crystallographic databases have not yielded a structure for this specific compound researchgate.netiucr.org.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity verification of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) is a primary method used for analyzing the purity of this compound and its derivatives.

Commercial suppliers of related salts, such as (R)-3-(2-Methoxyphenyl)morpholine hydrochloride and this compound oxalate (B1200264), report purity levels of ≥98% and ≥95-98%, respectively, as determined by HPLC. jk-sci.comchemscene.comsigmaaldrich.com This indicates that HPLC is a standard and effective method for the quality control of this compound.

The typical setup for purity analysis involves a reversed-phase HPLC system, often with a C18 column. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is commonly used. Detection is frequently carried out using a UV detector, as the phenyl ring in the molecule is a strong chromophore. The retention time and peak purity are analyzed to assess the sample's integrity. Studies on related arylcyclohexylmorpholines have successfully used chromatographic techniques to differentiate between positional isomers, highlighting the resolving power of these methods. nih.gov

Table 2: Chromatographic Purity Data for this compound Salts

| Compound Name | Analytical Method | Reported Purity | Source |

|---|---|---|---|

| (R)-3-(2-Methoxyphenyl)morpholine hydrochloride | HPLC | ≥98% | chemscene.com |

| This compound oxalate | HPLC | ≥98% | jk-sci.com |

| This compound oxalate | HPLC | 95% | sigmaaldrich.com |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. This experimental data is then compared with the theoretical values calculated from the molecular formula to verify the compound's stoichiometry.

**Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₅NO₂) **

| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 68.37% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 7.82% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.25% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.56% |

| Total | 193.246 | 100.00% |

Structure Activity Relationship Sar Investigations of 3 2 Methoxyphenyl Morpholine Derivatives

Identification of Essential Pharmacophores within the Molecular Architecture

The 3-(2-methoxyphenyl)morpholine scaffold is recognized as a significant pharmacophore in medicinal chemistry due to its presence in a wide array of biologically active compounds. e3s-conferences.org The morpholine (B109124) ring, a six-membered heterocycle containing nitrogen and oxygen, is a versatile nucleus that can enhance the potency of a molecule through interactions with target proteins or by improving pharmacokinetic properties. e3s-conferences.org For instance, in the context of central nervous system (CNS) drug discovery, the morpholine ring is often a key component of the active pharmacophore, modulating targets such as receptors involved in mood disorders and pain. acs.org

The aryl-morpholine moiety, in particular, has been identified as a crucial pharmacophore for interaction with the PI3K kinase family. acs.org The morpholine ring's ability to act as a scaffold, directing other functional groups into optimal positions for binding, is a recurring theme in SAR studies. acs.org Furthermore, the weak basicity of the morpholine nitrogen (pKa similar to blood pH) can enhance aqueous solubility and brain permeability, crucial properties for CNS-active drugs. acs.org In some instances, the entire this compound structure acts as the core pharmacophore, with both the substituted phenyl ring and the morpholine contributing to the biological effect. smolecule.com

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of this compound derivatives can be finely tuned by systematic modifications to both the methoxyphenyl group and the morpholine ring.

The position of the methoxy (B1213986) group on the phenyl ring, as well as the introduction of other substituents, significantly impacts biological activity. The methoxy group at the ortho position of the phenyl ring is a key feature of the parent compound. The electron-donating nature of the methoxy group influences the electron density of the aromatic ring, which in turn affects its interaction with biological targets. smolecule.com

Studies on related morpholine-containing compounds have demonstrated the profound effect of phenyl ring substitution. For example, in a series of morpholine-based chalcones, the presence of electron-withdrawing groups on the phenyl ring was found to be most pronounced for inhibitory effects on certain enzymes. mdpi.com In another study on thiazole (B1198619) derivatives incorporating a morpholine moiety, a 4-para-nitrophenyl substitution resulted in a more potent compound series compared to unsubstituted or chloro-substituted analogs, highlighting the importance of electronic effects. nih.gov Specifically for this compound derivatives, while detailed public data on a wide range of substituents is limited, the principle that both the position (ortho, meta, para) and the electronic nature (electron-donating or electron-withdrawing) of substituents on the phenyl ring are critical determinants of potency and selectivity holds true.

| Ring B Substituent | Position | Electronic Effect | MAO-A Inhibition IC50 (µM) |

| H | - | Neutral | - |

| 4-F | para | Electron-withdrawing | - |

| 4-Cl | para | Electron-withdrawing | - |

| 4-Br | para | Electron-withdrawing | - |

| 2,4-diCl | ortho, para | Electron-withdrawing | 7.91 ± 0.08 |

| 4-NO2 | para | Electron-withdrawing | 8.45 ± 0.19 |

| 3-NO2 | meta | Electron-withdrawing | 9.35 ± 0.11 |

| 2-OCH3 | ortho | Electron-donating | - |

Data adapted from a study on morpholine-based chalcones, illustrating the impact of substituents on the phenyl ring (Ring B) on Monoamine Oxidase-A (MAO-A) inhibition. While not direct derivatives of this compound, this data exemplifies the principles of substituent effects. mdpi.com

Modifications to the morpholine ring itself are a key strategy for optimizing biological activity. The introduction of substituents on the morpholine ring can enhance selectivity for specific biological targets. For example, in the development of selective mTOR kinase inhibitors, introducing an ethylene (B1197577) bridge between positions 3 and 5 of the morpholine ring or a methyl group at position 3 has been studied to improve selectivity over other kinases like PI3K. acs.org Such modifications can induce conformational changes that lead to a decrease in lipophilicity and an increase in the polar surface area, which can be beneficial for CNS drug candidates. acs.org

In other studies, replacing the morpholine ring with other cyclic amines like piperidine (B6355638) or opening the ring to create more flexible structures often leads to a loss of activity, underscoring the importance of the specific morpholine scaffold. acs.org However, in some cases, extending the morpholine with a methylene (B1212753) linker has been shown to improve microsomal stability, although this did not always translate to improved antibacterial activity in one study. acs.org The nitrogen atom of the morpholine ring is also a common site for modification, for instance, by forming amides or attaching other functional groups to modulate the compound's properties. researchgate.net

| Morpholine Modification | Effect on Activity/Property |

| Replacement with Hydrogen | Loss of activity |

| Replacement with Piperidine | Loss of activity |

| Morpholin-3-one | >10-fold drop in potency, improved microsomal stability |

| Bridged morpholine (e.g., 3,5-ethylene) | >5-fold drop in activity in one study, can increase selectivity in others |

| Methyl-substituted morpholine | Loss of activity |

| Ring-opened (increased flexibility) | Loss of activity |

| Methylene linker extension | Improved microsomal stability, no antibacterial activity observed |

This table summarizes general findings on morpholine ring modifications from various studies and may not be directly applicable to all this compound derivatives. acs.orgacs.org

The biological response of this compound derivatives is a function of a complex interplay between steric and electronic parameters. The size and shape (steric factors) of substituents on both the phenyl and morpholine rings dictate how well the molecule fits into the binding site of a target protein. For instance, bulky substituents on the indole (B1671886) core of a related class of compounds were found to increase selectivity for the CB2 receptor. acs.org

Electronic parameters, such as the electron-donating or electron-withdrawing nature of substituents, influence the electrostatic interactions between the ligand and the target. As mentioned earlier, electron-withdrawing groups on the phenyl ring can enhance the inhibitory activity of certain morpholine-containing compounds. mdpi.com Computational methods are often employed to quantify these parameters (e.g., Hammett constants for electronic effects, van der Waals radii for steric effects) and establish quantitative structure-activity relationships (QSAR), which can predict the activity of novel derivatives.

Impact of Modifications on the Morpholine Ring System

Conformational Flexibility and its Influence on Ligand-Target Interactions

The conformational flexibility of the this compound scaffold plays a crucial role in its interaction with biological targets. The morpholine ring typically adopts a chair conformation. iucr.org The relative orientation of the 2-methoxyphenyl group with respect to the morpholine ring is not fixed and can adopt different conformations, which can influence binding affinity.

Computational conformational analysis is a valuable tool to understand the preferred shapes of these molecules and to propose a "bioactive conformation"—the specific three-dimensional arrangement the molecule adopts when it binds to its target. nih.gov For a series of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, a related class of compounds, conformational analysis revealed that differences in the distance between the amine nitrogen and a central oxygen atom correlated with a tenfold difference in receptor binding affinity. nih.gov Furthermore, the energetically favorable conformations could explain the difference in binding activity between stereoisomers. nih.gov

In the case of 4-(4-(3-fluoro-2-methoxyphenyl)thiazol-2-yl)morpholine, a derivative of the core structure, computational modeling revealed that a characteristic shift in a protein helix upon binding was responsible for an observed agonistic effect, demonstrating the profound impact of ligand-induced conformational changes in the target protein. nih.gov This highlights that not only the conformation of the ligand itself but also its ability to induce specific conformational changes in the receptor are critical for the ultimate biological response.

In Vitro Pharmacological and Mechanistic Studies

Elucidation of Molecular Targets and Binding Mechanisms

The exploration of how 3-(2-Methoxyphenyl)morpholine and related compounds interact with biological systems at a molecular level is crucial for understanding their potential pharmacological profile. This section details the binding affinities to central nervous system receptors and the inhibitory effects on specific enzymes.

Receptor Binding Affinities and Modulatory Effects in Central Nervous System Pathways

While direct receptor binding data for this compound is not extensively available in the current body of scientific literature, studies on structurally related compounds provide valuable insights into potential central nervous system (CNS) activity. The morpholine (B109124) ring is a recognized scaffold in CNS drug discovery, known to potentially enhance brain permeability and interact with various receptors. acs.org

A notable study investigated the binding affinities of arylcyclohexylmorpholines, including the 2-methoxy positional isomer of 3-MeO-PCMo, namely 4-[1-(2-methoxyphenyl)cyclohexyl]morpholine (2-MeO-PCMo), at 46 different CNS receptors. nih.govresearchgate.netscispace.com The primary target identified with moderate affinity was the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.

In vitro competitive binding assays using rat forebrain preparations revealed that 2-MeO-PCMo exhibits a binding affinity (Kᵢ) for the NMDA receptor. nih.govresearchgate.net The study ranked the affinity of several analogs, showing that the position of the methoxy (B1213986) group on the phenyl ring influences the binding potency at the NMDA receptor. nih.govresearchgate.net While these findings are for a related but structurally distinct compound, they suggest that the 2-methoxyphenyl morpholine moiety is a pharmacophore that can interact with NMDA receptors.

Table 1: NMDAR Binding Affinities of 2-MeO-PCMo and Related Compounds

| Compound | Kᵢ (nM) |

| 2-MeO-PCMo | 3968 ± 654 |

| 3-MeO-PCMo | 252.9 ± 37.3 |

| 4-MeO-PCMo | 4488 ± 638 |

| Phencyclidine (PCP) | 22.1 ± 2.0 |

| Ketamine | 318.3 ± 17.5 |

Data sourced from studies on arylcyclohexylmorpholine analogs and presented for comparative purposes. nih.govresearchgate.net

Enzyme Inhibition Studies and Active Site Interactions

The interaction of this compound analogs with various enzymes has been a subject of scientific investigation, revealing potential inhibitory activities against several key enzymes.

Carbonic anhydrases are a family of enzymes involved in numerous physiological processes. rsc.org Research into the inhibitory potential of morpholine-containing compounds against human carbonic anhydrase II (hCA II) has been conducted. One study synthesized a series of morpholine-acetamide derivatives and screened them for their inhibitory activity against carbonic anhydrase. nih.gov While this compound was not directly tested, related morpholine derivatives showed significant inhibitory potential, with some compounds exhibiting IC₅₀ values comparable to the standard inhibitor acetazolamide. nih.gov Another study on morpholine-derived thiazoles also demonstrated varying degrees of inhibitory action against bovine carbonic anhydrase-II (CA-II). rsc.orgresearchgate.net These findings suggest that the morpholine scaffold is a viable starting point for the design of carbonic anhydrase inhibitors. rsc.orgnih.govresearchgate.net

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.comnih.gov Several studies have explored morpholine derivatives as α-glucosidase inhibitors. nih.govnih.gov

A series of N-methylmorpholine-substituted benzimidazolium salts were synthesized and evaluated for their α-glucosidase inhibitory activity. mdpi.comnih.gov Among the tested compounds, 1-benzyl-3-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride , which contains both the 2-methoxyphenyl and morpholine moieties within a more complex structure, demonstrated moderate to good α-glucosidase inhibitory activity. mdpi.comnih.gov

Table 2: α-Glucosidase Inhibitory Activity of a Related 2-Methoxyphenyl Morpholine Derivative

| Compound | IC₅₀ (µM) |

| 1-benzyl-3-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride (5k) | 26 ± 0.035 |

| Acarbose (Standard) | 58.8 ± 0.012 |

This data is for a complex derivative containing the 2-methoxyphenyl and morpholine substructures. mdpi.com

Monoamine oxidase-A (MAO-A) is a critical enzyme in the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine, making it a target for antidepressant drugs. nih.govnih.gov The inhibitory potential of morpholine-based chalcones on MAO-A has been investigated. nih.govmdpi.com

In one study, a series of chalcones were synthesized, including (E)-3-(2-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-en-1-one . nih.govmdpi.com This compound, which incorporates the 2-methoxyphenyl and morpholine groups into a chalcone (B49325) framework, was evaluated for its ability to inhibit human MAO-A (hMAO-A). The study found that this compound exhibited a certain level of inhibitory activity against the enzyme. nih.gov

Table 3: MAO-A Inhibition by a Related 2-Methoxyphenyl Morpholine Chalcone Derivative

| Compound | % Inhibition at 20 µM | IC₅₀ (µM) |

| (E)-3-(2-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C11) | 48.24 ± 0.25 | > 20 |

This data is for a chalcone derivative containing the 2-methoxyphenyl and morpholine substructures. nih.gov

Tyrosinase is the key enzyme responsible for melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine to address hyperpigmentation. nih.gov While direct studies on this compound as a tyrosinase inhibitor are lacking, research on related structures provides some context.

A study on the tyrosinase inhibitory potential of 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives included compounds with a 2-methoxyphenyl group. nih.gov For instance, derivatives of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid were synthesized and showed moderate inhibitory activity against mushroom tyrosinase. nih.gov This indicates that the 2-methoxyphenyl moiety can be a component of molecules with tyrosinase inhibitory effects.

Table 4: Tyrosinase Inhibitory Activity of Related 2-Methoxyphenyl Thiazolidine (B150603) Derivatives

| Compound | IC₅₀ (µM) |

| 2a (a derivative of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid) | 58.3 ± 0.52 |

| 2d (a derivative of 2-(2-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid) | 48.7 ± 0.25 |

| Kojic Acid (Standard) | 15.9 ± 2.5 |

This data is for thiazolidine derivatives containing the 2-methoxyphenyl substructure. nih.gov

Kinase Enzyme Modulation (e.g., PI3K, mTOR, FGFR3)

The morpholine scaffold, a core component of this compound, is a recognized pharmacophore in the development of kinase inhibitors. acs.org The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and development. nih.gov Its frequent dysregulation in cancer has made it a prime target for anticancer drug development. acs.orgnih.gov

Derivatives containing the morpholine moiety have been shown to target key kinases within this pathway. researchgate.netacs.org For instance, certain morpholino-1,3,5-triazin-2-yl benzamide (B126) derivatives can block the PI3K/Akt/mTOR pathway. researchgate.netresearchgate.net The morpholine ring's structural features, including a weak basic nitrogen and an oxygen atom, can enhance solubility, brain permeability, and potency through hydrogen bonding and hydrophobic interactions within the kinase active site. acs.org Specifically, the interaction of aryl-morpholines with the PI3K kinase family has been noted. acs.org

Studies on related morpholine-containing compounds have demonstrated potent and selective inhibition of mTOR kinase. acs.org The crystal structure of mTOR in complex with a morpholine-containing inhibitor, PI-103, reveals that the active site is similar to that of PI3K kinases, with a conserved hinge interaction. acs.org Furthermore, neuroblastoma cell lines have shown sensitivity to both FGFR and PI3K inhibitors, with combination treatments increasing this sensitivity. nih.gov While mutations in Fibroblast growth factor receptor 3 (FGFR3) and PIK3CA are not common in neuroblastomas, the sensitivity of these cell lines to inhibitors suggests a potential therapeutic avenue. nih.gov

Mechanistic Pathways of Biological Activities

The anti-inflammatory properties of morpholine derivatives are linked to their ability to modulate key inflammatory mediators. A primary mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are overexpressed during inflammatory responses. rsc.orgresearchgate.net

The excessive production of nitric oxide (NO) by iNOS and prostaglandins (B1171923) by COX-2 are hallmarks of chronic inflammation. rsc.orgscispace.com Certain morpholinopyrimidine derivatives have been shown to significantly reduce the mRNA and protein expression of both iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.orgresearchgate.netscispace.com This suppression of iNOS and COX-2 leads to a decrease in the production of their respective inflammatory products, NO and prostaglandins. rsc.orgtandfonline.com

The underlying molecular mechanism for this action is proposed to be the interference with the NF-κB signaling pathway. tandfonline.comnih.gov NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and COX-2. nih.gov By inhibiting the activation and nuclear translocation of NF-κB, these compounds can effectively downregulate the inflammatory cascade. tandfonline.comnih.gov

In the context of anticancer research, the primary proposed mechanism for morpholine-containing compounds, including derivatives of this compound, is the targeted inhibition of the PI3K/Akt/mTOR signaling pathway. acs.orgresearchgate.netresearchgate.net This pathway is crucial for cell cycle regulation and is frequently hyperactivated in various cancers, promoting tumor cell growth, proliferation, and survival. acs.orgnih.gov

Several studies on morpholine derivatives have demonstrated their ability to block the PI3K/Akt/mTOR pathway. researchgate.netresearchgate.net For example, western blot analysis of cells treated with certain m-(4-morpholino-1,3,5-triazin-2-yl)benzamide derivatives confirmed the inhibition of this pathway, leading to morphological changes and apoptosis in cancer cells. researchgate.netresearchgate.net The morpholine moiety is considered a key structural feature for achieving dual inhibition of PI3K and mTOR. acs.org The ability of aryl-morpholines to interact with the PI3K kinase family underscores their potential in this therapeutic area. acs.org

The antimicrobial activity of compounds containing a morpholine ring is an area of active investigation. The thiazole (B1198619) moiety, when combined with a morpholine ring, is often associated with antimicrobial properties. evitachem.comsmolecule.com While the precise mechanisms are not fully elucidated for all derivatives, some sulfonamides incorporating a morpholine ring are known to inhibit bacterial growth by interfering with folic acid synthesis, a pathway essential for bacterial DNA replication. ontosight.ai The structural characteristics of these compounds, including the morpholine ring, are crucial for their interaction with microbial targets. smolecule.comtandfonline.com

The antiviral potential of morpholine derivatives has been explored, with some compounds showing activity against various viruses. For instance, piperazine (B1678402) analogs, which share structural similarities with morpholine, have demonstrated antinorovirus activity. mdpi.com

In terms of antioxidant action, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and screened for their ability to scavenge free radicals. nih.gov Some of these compounds exhibited antioxidant activity surpassing that of ascorbic acid, a well-known antioxidant. nih.gov The mechanism is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and inhibiting oxidative processes that can lead to cellular damage and various diseases. nih.gov

Antimicrobial Mechanisms of Action

Quantitative In Vitro Assessment of Biological Efficacy

The biological efficacy of various morpholine derivatives has been quantified in several in vitro studies. The data below summarizes key findings, including IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values, which indicate the potency of these compounds against specific molecular targets and cell lines.

Table 1: In Vitro Anticancer and Kinase Inhibition Data for Morpholine Derivatives

| Compound/Derivative | Target/Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-(4,6-dimorpholino-1,3,5-triazin-2-yl)-5-(trifluoromethoxy)benzamide | HCT-116 and MCF-7 cells | Not specified, active at 10 µM | researchgate.net |

| (E)-4-(2-(2-((1-(3-fluorobenzyl)-1H-indol-3-yl)methylene)hydrazinyl)thieno[3,2-d]pyrimidin-4-yl)morpholine | H460, HT-29, MDA-MB-231 cells | More active than GDC-0941 | researchgate.net |

| (E)-4-(2-(2-(benzo[d] nih.govtandfonline.comdioxol-5-ylmethylene)hydrazinyl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine | H460, HT-29, MDA-MB-231 cells | 0.003, 0.42, 0.74 | researchgate.net |

| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | MCF-7, HCT-116, HepG2 cells | 4.53, 0.50, 3.01 | acs.org |

| N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (5c) | MCF-7 cells | 2.29 | acs.org |

| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (5d) | HCT-116, HepG2 cells | 3.66, 5.42 | acs.org |

Table 2: In Vitro Anti-inflammatory and Antioxidant Activity

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) | NO production inhibition | Active at non-cytotoxic concentrations | rsc.orgresearchgate.net |

| 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) | NO production inhibition | Active at non-cytotoxic concentrations | rsc.orgresearchgate.net |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH radical scavenging | 1.37 times more active than ascorbic acid | nih.gov |

Determination of Inhibitory Constants (Ki)

The inhibitory constant (K_i) is a critical measure in pharmacology, indicating the binding affinity of a compound to a specific target, such as a receptor or an enzyme. A comprehensive review of published scientific literature and pharmacological databases was conducted to identify K_i values for this compound against various biological targets.

Despite extensive searches, no specific inhibitory constant (K_i) data for the compound this compound have been reported in the available scientific literature. Research on related morpholine derivatives exists, but direct binding affinity studies for this specific molecule are not publicly available.

Table 1: Inhibitory Constants (K_i) for this compound (No data available in the reviewed literature)

| Target | K_i Value (nM) | Radioligand/Substrate | Tissue/Cell Source | Reference |

|---|

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are essential for understanding how a compound interacts with its intended target within a cellular environment and for elucidating its effects on downstream signaling pathways. Common methods include Cellular Thermal Shift Assays (CETSA) and Bioluminescence Resonance Energy Transfer (BRET) assays, such as the NanoBRET™ assay, which can quantify target engagement in live cells.

A thorough search of scientific publications was performed to find studies detailing the use of cell-based assays to investigate target engagement or pathway modulation by this compound. The investigation sought data from assays measuring direct binding to cellular targets or the modulation of specific biological pathways.

The search did not yield any published studies describing the use of cell-based assays to determine target engagement or to assess the pathway modulation effects of this compound. Consequently, there is no available data on its performance in such experimental systems.

Table 2: Cell-Based Assay Findings for this compound (No data available in the reviewed literature)

| Assay Type | Cell Line | Target | Outcome/Measurement | IC_50/EC_50 (nM) | Reference |

|---|

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. jscimedcentral.com This method is instrumental in predicting the binding mode and affinity of a ligand, which are critical determinants of its biological function. For derivatives containing the (2-methoxyphenyl)morpholine scaffold, docking studies have been pivotal in elucidating their mechanism of action against various biological targets. acs.orgtandfonline.com

Molecular docking algorithms explore a vast number of possible conformations and orientations of the ligand within the receptor's active site, calculating a score for each pose to estimate its binding affinity. jscimedcentral.com This score, typically expressed in kcal/mol, represents the free energy of binding; a more negative value indicates a stronger, more stable interaction. nih.gov

In studies involving morpholine-based compounds, docking has successfully predicted their binding affinities for various enzymes. For instance, morpholine-appended pyrazoline derivatives have been docked into the estrogen receptor α (ERα), with some compounds showing more favorable binding energies than the standard drug, 4-hydroxytamoxifen. researchgate.net Similarly, morpholine-thiophene hybrid thiosemicarbazones have been docked against the urease enzyme to rationalize their inhibitory activity. nih.gov These studies help rank potential drug candidates and prioritize them for synthesis and further biological testing. jscimedcentral.com The predicted binding mode reveals the precise spatial arrangement of the ligand in the active site, which is fundamental for understanding its inhibitory mechanism.

Table 1: Example of Molecular Docking Results for Morpholine (B109124) Derivatives Against Various Receptors

| Compound Class | Target Protein | Example Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Morpholine-Pyrazoline Hybrid | Estrogen Receptor α (ERα) | -16.99 | researchgate.net |

| Morpholine-Thiazole Hybrid | Bovine Carbonic Anhydrase-II (bCA-II) | -6.10 | rsc.org |

| Morpholine-Thiophene Hybrid | Jack Bean Urease | -7.90 | nih.gov |

| Morpholine-Quinoline Hybrid | Acetylcholinesterase (AChE) | -11.20 | tandfonline.com |

Beyond predicting affinity, molecular docking provides a detailed, three-dimensional map of the interactions between the ligand and the amino acid residues of the active site. The morpholine and methoxyphenyl moieties are capable of engaging in several types of crucial non-covalent interactions. acs.org

Hydrogen Bonding: The oxygen atom of the morpholine ring and the methoxy (B1213986) group can act as hydrogen bond acceptors, while the nitrogen atom of the morpholine can be a hydrogen bond acceptor or, if protonated, a donor. acs.orgnih.gov For example, docking studies of morpholine-derived thiazoles into carbonic anhydrase-II revealed hydrogen bonding between the morpholine oxygen and residues like Trp5 and Thr199. rsc.org

Hydrophobic Interactions: The phenyl ring and the aliphatic carbons of the morpholine ring can form favorable hydrophobic interactions with non-polar residues in the active site, such as valine, leucine, and isoleucine. acs.orgontosight.ai These interactions are critical for anchoring the ligand within the binding pocket.

π-π Stacking: The aromatic 2-methoxyphenyl group can engage in π-π stacking or π-cation interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine, further stabilizing the ligand-receptor complex.

The specific pattern of these interactions determines the compound's selectivity and potency for its target.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is used to assess the stability of the predicted ligand-receptor complex and to analyze conformational changes in both the ligand and the protein upon binding. nih.gov

Molecules are not rigid; they are in constant motion, adopting various shapes or conformations. mun.ca The morpholine ring typically exists in a flexible chair conformation, and the bond connecting it to the phenyl ring allows for rotation. acs.org MD simulations can track these conformational changes in an explicit solvent environment, providing a more realistic picture of the molecule's behavior. mun.ca When a ligand binds to a protein, the simulation can reveal which conformation is most stable within the active site and how the ligand adapts its shape to fit optimally.

A key application of MD simulations is to validate the stability of a docked pose. nih.gov By running a simulation for tens or hundreds of nanoseconds, researchers can observe whether the ligand remains securely bound in the active site or if it dissociates. The stability of the complex is often quantified using the Root Mean Square Deviation (RMSD), which measures the average change in the displacement of atoms for a selected group over the simulation time. nih.gov A low and stable RMSD value for the protein backbone and the ligand suggests a stable binding complex. nih.gov

Table 2: Representative Data from a Hypothetical MD Simulation

| System | Average RMSD (Å) | Interpretation |

|---|---|---|

| Apo-Protein (Unbound) | 1.18 | Baseline protein backbone stability. |

| Protein-Ligand Complex | 1.30 | Slight increase in deviation, but remains stable, indicating a stable binding complex. |

Dynamic Conformational Analysis of 3-(2-Methoxyphenyl)morpholine and its Complexes

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. pensoft.net The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. researchgate.net

For a series of analogues based on the this compound scaffold, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. The process involves calculating a set of numerical values, known as molecular descriptors, for each compound in a training set with known biological activities. pensoft.net These descriptors quantify various aspects of the molecule's structure.

A statistical method, often multiple linear regression (MLR), is then used to generate an equation that links the descriptors to the activity. researchgate.net For example, a QSAR study on morpholine-thiazole derivatives identified that descriptors related to polarization, dipole moment, and lipophilicity had a significant effect on antioxidant activity. pensoft.net Similarly, a 3D-QSAR model for morpholine derivatives targeting the dopamine (B1211576) D4 receptor identified the importance of steric and electronic fields around the aromatic rings and the morpholine's nitrogen atom for binding affinity. nih.govacs.org

The resulting QSAR model can be used for virtual screening of large compound libraries, helping to prioritize candidates for synthesis and testing, thereby accelerating the drug discovery process. zsmu.edu.ua

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole moment, Atomic charges | Charge distribution and polarity. |

| Steric / Topological | Molecular weight, Molecular volume, Surface area | Size and shape of the molecule. |

| Hydrophobic | LogP (Partition coefficient) | Lipophilicity and ability to cross membranes. |

| Thermodynamic | Heat of formation, Total energy | Energetic stability of the molecule. |

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in developing predictive models for the biological activity of morpholine derivatives. These models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activities. For morpholine-containing compounds, QSAR analyses have revealed that parameters such as polarization, dipole moment, lipophilicity, and various energy parameters have a significant effect on their biological activities, such as antioxidant potential. pensoft.netresearchgate.net

In the context of developing predictive models for compounds like this compound, a typical QSAR study would involve a series of analogs with variations in the substitution pattern on the phenyl ring. By systematically altering the substituents and measuring the corresponding biological activity, a statistically significant model can be generated. For instance, studies on similar heterocyclic compounds have shown that the introduction of different substituents on the phenyl ring can modulate the biological activity, and these effects can be quantified through QSAR. nih.gov While specific QSAR models for this compound are not extensively documented in the public domain, the principles derived from studies on related morpholine derivatives are applicable. nih.gov

A hypothetical QSAR model for a series of 3-phenylmorpholine (B1352888) derivatives might take the following form:

Biological Activity = c₀ + c₁(LogP) + c₂(Dipole Moment) + c₃*(Molecular Volume) + ...

Where the coefficients (c₀, c₁, c₂, c₃) are determined through statistical analysis of the training set of compounds. Such models are valuable for virtual screening of new, unsynthesized compounds to predict their activity and prioritize them for synthesis and further testing. researchgate.net

Identification of Physicochemical Descriptors Influencing Activity

The biological activity of this compound is influenced by a range of physicochemical descriptors. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

Lipophilicity (LogP): The lipophilicity of a compound, often expressed as its LogP value, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The phenyl group in phenylmorpholine derivatives generally enhances lipophilicity. The methoxy group in the ortho position of the phenyl ring in this compound can influence its lipophilicity and, consequently, its ability to cross biological membranes, including the blood-brain barrier. In some series of morpholine derivatives, a decrease in lipophilicity has been correlated with an increase in certain biological activities, suggesting that a balance is necessary. pensoft.netresearchgate.net

Electronic Effects: The electronic nature of the substituents on the phenyl ring plays a crucial role in modulating biological activity. The methoxy group at the 2-position of the phenyl ring is an electron-donating group through resonance, which can influence the electron density of the aromatic ring and its interactions with biological targets. Studies on related compounds have shown that both electron-donating and electron-withdrawing groups can enhance biological activity, depending on the specific target and the nature of the interaction. tandfonline.comnih.gov For instance, in some series of benzophenone-morpholine ethers, a methoxy group at the para position showed significant anti-inflammatory activity. nih.gov

Steric Factors: The size and shape of the molecule, dictated by its steric properties, are important for its binding to a specific receptor or enzyme. The ortho-position of the methoxy group in this compound can impose steric constraints that influence the preferred conformation of the molecule and its ability to fit into a binding pocket.

The following table summarizes key physicochemical descriptors and their general influence on the activity of phenylmorpholine derivatives.

| Physicochemical Descriptor | General Influence on Activity | Reference |

| Lipophilicity (LogP) | Affects membrane permeability and solubility. Optimal range is target-dependent. | researchgate.net |

| Dipole Moment | Influences polar interactions with the biological target. | pensoft.netresearchgate.net |

| Molecular Volume/Surface Area | Steric bulk can either enhance or hinder binding to the target site. | pensoft.netresearchgate.net |

| Electronic Effects (Substituents) | Modulates the electron density of the phenyl ring, affecting binding affinity. | tandfonline.comnih.gov |

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic structure and properties of this compound at the atomic level. These methods are instrumental in elucidating reaction mechanisms, predicting spectroscopic properties, and understanding the nature of non-covalent interactions.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide optimized geometries, bond lengths, bond angles, and dihedral angles for this compound. iucr.orgnih.gov Such studies on related molecules like 2-methoxyphenyl derivatives have shown a good correlation between calculated and experimental results. iucr.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited state properties of molecules, such as electronic absorption spectra (UV-Vis). ajol.inforesearchgate.net By performing TD-DFT calculations, it is possible to predict the electronic transitions, such as n→π* and π→π*, and their corresponding absorption wavelengths. researchgate.net Studies on 4-phenylmorpholine (B1362484) have utilized TD-DFT to determine the singlet excited states and have found a strong agreement with experimental data. ajol.inforesearchgate.net For this compound, TD-DFT could be used to understand its photophysical properties and how they might be relevant to its biological function or for use as a fluorescent probe. researchgate.net

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. iucr.orgajchem-a.com

For this compound, the HOMO is likely to be localized on the electron-rich 2-methoxyphenyl ring, while the LUMO may be distributed over the morpholine ring or the phenyl ring, depending on the specific conformation. DFT calculations on similar structures have been used to determine these orbital energies and their distributions. mdpi.comresearchgate.net

A representative table of HOMO-LUMO data for a related 2-methoxyphenyl derivative is shown below.

| Orbital | Energy (eV) | Localization | Reference |

| HOMO | -6.32 | Phenyl ring π-system | |

| LUMO | -1.85 | Thioacetic acid carboxyl group | |

| Energy Gap | 4.47 | - |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show a region of negative potential around the oxygen atom of the morpholine ring and the oxygen atom of the methoxy group, indicating these as potential sites for hydrogen bonding. researchgate.net The hydrogen atoms, particularly the one on the morpholine nitrogen, would exhibit positive potential. nih.gov This information is crucial for understanding how the molecule might orient itself within a receptor binding site and form key interactions. researchgate.net

Global Reactivity Descriptors (e.g., hardness, electrophilicity)

Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for predicting the chemical reactivity and stability of a molecule. researchgate.netacs.org These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability. researchgate.net

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I = -EHOMO. scielo.org.za

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A = -ELUMO. scielo.org.za

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity. scielo.org.za

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires an additional electronic charge from the environment. researchgate.net

While specific DFT calculations for this compound are not available in the reviewed literature, the following table presents representative global reactivity descriptors calculated for a related morpholinium nitrate (B79036) ionic liquid, illustrating the type of data obtained from such an analysis. ajchem-a.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.98 |

| ELUMO | -1.74 |

| HOMO-LUMO Gap (ΔE) | 6.24 |

| Ionization Potential (I) | 7.98 |

| Electron Affinity (A) | 1.74 |

| Global Hardness (η) | 3.12 |

| Global Softness (S) | 0.32 |

| Electronegativity (χ) | 4.86 |

| Electrophilicity Index (ω) | 3.78 |

Table 1: Calculated Global Reactivity Descriptors for a Morpholinium Nitrate complex. Data sourced from a DFT study. ajchem-a.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. uni-muenchen.dematerialsciencejournal.org This technique is invaluable for quantitatively describing intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. materialsciencejournal.org

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with each interaction is calculated, where a larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. materialsciencejournal.org This analysis can reveal, for instance, the delocalization of electron density from a lone pair orbital (n) on an oxygen or nitrogen atom to an antibonding orbital (σ* or π*) of a neighboring bond, which can influence the molecule's conformation and reactivity. uni-muenchen.dematerialsciencejournal.org

A specific NBO analysis for this compound is not present in the surveyed literature. However, to illustrate the insights gained from this method, the table below shows significant intramolecular hyperconjugative interactions and their stabilization energies for a related salicylanilide (B1680751) derivative containing a substituted phenyl ring. materialsciencejournal.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n2(O12) | σ(C11-N13) | 25.38 |

| n1(N13) | π(C11-O12) | 48.18 |

| n3(Cl10) | π(C5-C6) | 12.05 |

| π(C1-C6) | π(C2-C3) | 19.79 |

| π(C2-C3) | π*(C4-C5) | 22.50 |

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 4-Chloro-2-(3-chlorophenyl carbamoyl)phenyl acetate. materialsciencejournal.org

For this compound, NBO analysis would be expected to quantify interactions such as the delocalization from the oxygen and nitrogen lone pairs of the morpholine ring into adjacent antibonding orbitals, as well as interactions involving the methoxy group and the phenyl ring.

Reduced Density Gradient (RDG) and Hirshfeld Surface (HS) Analyses for Non-Covalent Interactions

Reduced Density Gradient (RDG) and Hirshfeld Surface (HS) analyses are computational tools used to visualize and quantify non-covalent interactions (NCIs) within a crystal structure. mdpi.commdpi.com These interactions, such as hydrogen bonds and van der Waals forces, are fundamental to understanding crystal packing and supramolecular assembly. mdpi.comnih.gov

The Reduced Density Gradient (RDG) analysis provides a complementary view by plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). researchgate.net This plot reveals regions of weak, non-covalent interactions in real space. Spikes in the low-density, low-gradient region of the plot are indicative of NCIs. The sign of λ₂ distinguishes between attractive (λ₂ < 0, e.g., hydrogen bonds) and repulsive (λ₂ > 0, e.g., steric clashes) interactions. researchgate.net

As no crystal structure for this compound is reported in the searched literature, a direct HS or RDG analysis cannot be performed. The table below presents a summary of Hirshfeld surface analysis for a related cadmium complex containing 4-(2-aminoethyl)morpholine (B49859) ligands, which illustrates the quantitative data derived from this method. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 71.8 |